molecular formula C8H3BrF4O2 B2650824 4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid CAS No. 194804-96-1

4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid

Cat. No.: B2650824
CAS No.: 194804-96-1
M. Wt: 287.008
InChI Key: PHLNXVHMVADJBE-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H3BrF4O2. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and trifluoromethyl groups on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of 4-bromo-2-fluorobenzoic acid with a trifluoromethyl boronic acid derivative under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate, a solvent like dimethylformamide, and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate the acid group.

    Solvents: Dimethylformamide and other polar aprotic solvents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids yield biaryl compounds .

Scientific Research Applications

Organic Synthesis

4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid serves as a versatile intermediate in organic synthesis. Its bromine and fluorine substituents facilitate various chemical reactions, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Electrophilic Aromatic Substitution: The electron-withdrawing trifluoromethyl group enhances the reactivity of the aromatic ring.

Table 1: Summary of Chemical Reactions

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReplacement of bromine with nucleophilesAmino derivatives
Electrophilic Aromatic SubstitutionSubstitution on the aromatic ringFluorinated benzoic acid derivatives
OxidationConversion of hydroxyl groups to carbonyls6-bromo-2-fluoro-3-oxobenzotrifluoride
ReductionReduction of halogens to hydrogenReduced derivatives

The compound has been investigated for its biological properties, particularly in medicinal chemistry. Studies indicate potential applications in:

  • Antimicrobial Activity: Research shows that halogenated benzoic acids exhibit significant antimicrobial effects, making them candidates for developing new antibiotics.
  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of various halogenated benzoic acids on human cancer cell lines. The results indicated that this compound demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.

Urease Inhibition

Urease inhibitors are crucial in treating conditions like urease-related infections and certain types of kidney stones. Preliminary studies have identified this compound as a lead compound for developing new urease inhibitors.

Case Study: Urease Inhibition Research
Research conducted on various phenolic compounds highlighted that derivatives containing trifluoromethyl groups exhibited promising inhibitory effects against urease activity. This positions this compound as a candidate for further development in this area.

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings for:

  • Production of Specialty Chemicals: Its unique properties contribute to the formulation of chemicals with high thermal stability and resistance to degradation.
  • Pharmaceutical Development: It acts as a precursor in synthesizing drug candidates targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid depends on its application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In medicinal chemistry, its mechanism involves interactions with biological targets, although specific pathways and targets can vary depending on the compound it is incorporated into .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various applications .

Biological Activity

4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (C₈H₃BrF₄O₂) is an aromatic compound characterized by the presence of bromine, fluorine, and a trifluoromethyl group attached to a benzoic acid framework. This compound has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Chemical Formula C8H3BrF4O2\text{Chemical Formula }C_8H_3BrF_4O_2
  • Molecular Weight : Approximately 287.01 g/mol
  • Functional Groups : Carboxylic acid, trifluoromethyl, bromo, and fluoro substituents

These halogen substitutions enhance the compound's reactivity and potential applications.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The presence of bromine and fluorine enhances the compound's ability to form strong interactions with target molecules such as enzymes and receptors.

Key Mechanisms Include :

  • G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist at GPCRs, influencing intracellular signaling pathways such as cyclic AMP (cAMP) and phosphatidylinositol pathways, which are critical in neurotransmission and immune responses.
  • Enzyme Modulation : The compound's halogen groups may facilitate binding interactions that modulate enzyme activity, potentially affecting metabolic pathways .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. This property is particularly relevant in the context of drug discovery for antibiotic development.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that similar compounds with trifluoromethyl groups can enhance the potency of drugs targeting cancer cells by improving their bioavailability and metabolic stability .

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a lead compound in antibiotic development.
  • Anticancer Activity : In vitro studies demonstrated that derivatives of this compound showed enhanced cytotoxicity against cancer cell lines compared to non-fluorinated analogs. This enhancement is attributed to improved interactions with cellular targets due to the presence of fluorine atoms.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerEnhanced cytotoxicity in cancer cell lines
Enzyme InteractionModulates enzyme activity through binding

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid, and how do substituent positions influence reaction yields?

Methodological Answer: Synthesis typically involves halogenation and fluorination of a benzoic acid precursor. For example:

  • Step 1: Bromination of 2-fluoro-3-(trifluoromethyl)benzoic acid using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .
  • Step 2: Purification via recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity.
    Substituent positions significantly affect reactivity: Electron-withdrawing groups (e.g., -CF₃) at the 3-position enhance bromination regioselectivity but may reduce overall yield due to steric hindrance .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer:

  • X-ray crystallography: Use SHELX software for single-crystal refinement to resolve Br/F/CF₃ positions .
  • Spectroscopy:
    • ¹⁹F NMR: Distinct chemical shifts for -F (~-110 ppm) and -CF₃ (~-60 ppm) .
    • LC-MS: Confirm molecular ion [M-H]⁻ at m/z 289.93 (theoretical) .

Advanced Research Questions

Q. What mechanistic insights govern its use in cross-coupling reactions (e.g., Suzuki-Miyaura), and how do competing substituents affect catalytic efficiency?

Methodological Answer:

  • Reaction Design: Use Pd(PPh₃)₄ catalyst with 4-bromo-2-fluorophenylboronic acid derivatives (e.g., from ) in THF/H₂O at 80°C .
  • Challenges:
    • Competing substituents: The -CF₃ group stabilizes intermediates but may poison Pd catalysts. Use bulky ligands (e.g., SPhos) to mitigate this .
    • Fluorine lability: Optimize base (e.g., K₂CO₃ vs. CsF) to prevent defluorination .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected ¹H NMR splitting patterns)?

Methodological Answer:

  • Case Study: Anomalous splitting in aromatic protons may arise from dynamic effects (e.g., restricted rotation due to -CF₃).
  • Solutions:
    • VT-NMR: Perform variable-temperature NMR (e.g., -40°C to 25°C) to observe coalescence .
    • DFT calculations: Compare experimental shifts with computed values (B3LYP/6-311+G(d,p)) .

Q. What strategies are employed to study its biological activity (e.g., enzyme modulation) given structural similarities to known bioactive analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Compare with derivatives like 4-Bromo-2,5-difluorobenzoic acid, which modulates dopamine neurotransmission .
  • Assay Design:
    • In vitro: Use fluorescence polarization assays with purified enzymes (e.g., kinases) to measure IC₅₀.
    • Control experiments: Test against 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid () to isolate CF₃-specific effects .

Q. How can computational modeling predict its reactivity in novel reaction environments (e.g., ionic liquids)?

Methodological Answer:

  • Software Tools: Use Gaussian 16 for transition-state optimization or COSMO-RS for solvation modeling in ionic liquids .
  • Key Parameters:
    • HOMO-LUMO gaps: Lower gaps (~5 eV) correlate with higher electrophilicity at the bromine site .
    • Solvent effects: Simulate dielectric constants (ε) of ionic liquids (e.g., [BMIM][PF₆], ε = 12) to predict reaction rates .

Properties

IUPAC Name

4-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O2/c9-4-2-1-3(7(14)15)6(10)5(4)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLNXVHMVADJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194804-96-1
Record name 4-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
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